8-Fold Higher Binding Affinity of (S)-AMPA vs. (R)-AMPA at Native AMPA Receptors in Rat Brain Synaptic Membranes
In a direct head-to-head radioligand displacement assay using racemic [³H]AMPA on rat brain synaptic membranes, (S)-AMPA (L-AMPA) exhibited an IC₅₀ of 0.6 µM, whereas (R)-AMPA (D-AMPA) displayed an IC₅₀ of 4.8 µM [1]. This represents an 8-fold higher affinity for the S-enantiomer. The eudismic ratio (affinity ratio of eutomer to distomer) of 8.0 quantitatively defines the stereochemical dependence of AMPA receptor recognition and agrees with the relative in vivo excitatory potencies of the two enantiomers [1]. Importantly, because (RS)-AMPA is a 1:1 racemic mixture, its apparent affinity is a composite of both enantiomers, meaning that on a molar basis, (S)-AMPA hydrobromide delivers approximately twice the receptor occupancy of the racemate at equivalent nominal concentrations.
| Evidence Dimension | Inhibition of [³H]AMPA binding to AMPA receptors (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.6 µM |
| Comparator Or Baseline | (R)-AMPA (D-AMPA): IC₅₀ = 4.8 µM |
| Quantified Difference | 8-fold higher affinity (eudismic ratio = 8.0) |
| Conditions | Rat brain synaptic membranes; racemic [³H]AMPA radioligand; 0-4°C incubation |
Why This Matters
Procuring enantiopure (S)-AMPA hydrobromide eliminates the 50% inactive/weakly-active enantiomer burden inherent in (RS)-AMPA, ensuring maximal binding-site engagement per unit mass and simplifying concentration-response analyses.
- [1] Hansen JJ, Lauridsen J, Nielsen E, Krogsgaard-Larsen P. Enzymic resolution and binding to rat brain membranes of the glutamic acid agonist alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid. J Med Chem. 1983;26(6):901-903. PMID: 6133955. View Source
